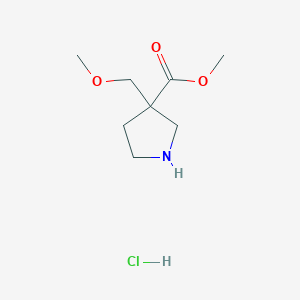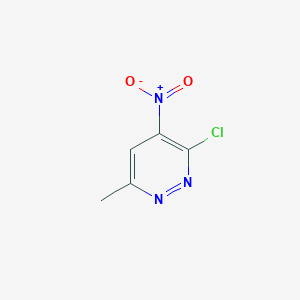![molecular formula C19H20N2O3S2 B2405706 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 899968-05-9](/img/structure/B2405706.png)
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide” is a chemical compound that contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings) with a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4,6-dimethylbenzo[d]thiazol-2-yl amine with a 4-(isopropylsulfonyl)benzoyl chloride, in a process known as amide coupling .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring attached to a benzamide group via a nitrogen atom, with additional methyl and isopropylsulfonyl substituents .Chemical Reactions Analysis
As a benzothiazole derivative, this compound might be expected to undergo reactions typical of this class of compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole and benzamide groups could confer polarity and potential for hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Positron Emission Tomography Imaging
- A study developed novel benzamides, including a derivative similar to the compound , as ligands for positron emission tomography (PET) imaging of the metabotropic glutamate 1 (mGlu1) receptor in the brain. This could be significant for neurological imaging and research (Fujinaga et al., 2012).
Antimicrobial Applications
- Thiazole and thiazoline derivatives, closely related to the compound, have been synthesized and shown to exhibit anti-inflammatory and antimicrobial properties. This suggests potential for use in combating microbial infections (Lynch et al., 2006).
Anticancer Activity
- Research has indicated that benzamide derivatives with thiazole structures have potential anticancer properties, implying that similar compounds like N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide could have applications in cancer research (Ravinaik et al., 2021).
Interaction with DNA
- Some copper(II)-sulfonamide complexes, including those with structures related to the compound , have shown interactions with DNA, which is significant for understanding DNA binding and potential therapeutic applications (González-Álvarez et al., 2013).
Enzyme Inhibition
- N-substituted benzamide derivatives have been studied for their potential as enzyme inhibitors. This suggests a role in biochemical research and drug development for diseases involving specific enzyme targets (Saeed et al., 2015).
Electrophysiological Activity
- N-substituted imidazolylbenzamides, similar in structure to the compound , have shown cardiac electrophysiological activity. This indicates potential applications in cardiovascular research (Morgan et al., 1990).
Corrosion Inhibition
- Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel, suggesting potential industrial applications in corrosion prevention (Hu et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-11(2)26(23,24)15-7-5-14(6-8-15)18(22)21-19-20-17-13(4)9-12(3)10-16(17)25-19/h5-11H,1-4H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCWOKSBYNOWJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(ethylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2405624.png)


![1-(2-methyl-1H-indol-3-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2405628.png)
![3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2405630.png)

![methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2405633.png)
![(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol](/img/structure/B2405637.png)


![1-[2-[Bis(2-chloroethoxy)phosphoryl]ethyl-(2-chloroethoxy)phosphoryl]oxy-2-chloroethane](/img/structure/B2405642.png)
![6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2405644.png)
